4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid
Overview
Description
4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid is an organic compound that features a thiophene ring substituted with a chlorine atom at the 5-position and a butanoic acid moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid.
Formation of Intermediate: The carboxylic acid group is converted to an acyl chloride using reagents such as thionyl chloride.
Coupling Reaction: The acyl chloride intermediate is then reacted with a suitable nucleophile, such as a malonic ester, under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Science: In conductive polymers, it contributes to the electronic properties by facilitating charge transfer.
Comparison with Similar Compounds
- 4-(4-Chlorothiophen-2-yl)-4-oxobutanoic acid
- 4-(5-Bromothiophen-2-yl)-4-oxobutanoic acid
- 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid
Comparison:
- 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity.
- 4-(4-Chlorothiophen-2-yl)-4-oxobutanoic acid has the chlorine atom at a different position, affecting its chemical properties.
- 4-(5-Bromothiophen-2-yl)-4-oxobutanoic acid contains a bromine atom, which can lead to different reactivity patterns compared to chlorine.
- 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid has a methyl group instead of a halogen, resulting in different steric and electronic effects.
Properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-7-3-2-6(13-7)5(10)1-4-8(11)12/h2-3H,1,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRXRXKGJQLWMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368356 | |
Record name | 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70685-06-2 | |
Record name | 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70685-06-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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